6,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6,7-Dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound features a dibenzo[c,e][1,2]thiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the dibenzo[c,e][1,2]thiazine core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, solvents, and reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
6,7-Dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but lacks the trifluoromethyl and carboxamide groups.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H17F3N2O3S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
6,7-dimethyl-5,5-dioxo-N-[3-(trifluoromethyl)phenyl]benzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H17F3N2O3S/c1-13-10-14(21(28)26-16-7-5-6-15(12-16)22(23,24)25)11-18-17-8-3-4-9-19(17)31(29,30)27(2)20(13)18/h3-12H,1-2H3,(H,26,28) |
InChI Key |
DFDBZQDZHSLAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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